Milodistim is derived from the natural human protein stem cell factor and is categorized under the class of cytokines. Cytokines are signaling proteins that play crucial roles in cell signaling, particularly in immune responses and hematopoiesis (the formation of blood cellular components). As a recombinant protein, Milodistim is produced through biotechnological methods, ensuring its availability for therapeutic applications.
The synthesis of Milodistim involves recombinant DNA technology. This process includes the following steps:
This method ensures high yield and purity of the final product, essential for clinical applications.
Milodistim has a complex three-dimensional structure typical of peptide hormones. Its molecular formula is CHNOS, with a molecular weight of approximately 420.49 g/mol. The structure consists of several key functional groups that facilitate its interaction with specific receptors on target cells, primarily the c-Kit receptor, which is crucial for hematopoietic stem cell proliferation.
Milodistim does not undergo traditional chemical reactions like small molecules; instead, it engages in biological interactions. Upon administration, it binds to the c-Kit receptor on hematopoietic stem cells, triggering a cascade of intracellular signaling pathways that promote cell proliferation and differentiation.
The mechanism by which Milodistim exerts its effects involves several steps:
This mechanism underscores its role in enhancing hematopoiesis and improving blood cell counts in patients undergoing treatments like chemotherapy.
Milodistim has significant applications in both clinical and research settings:
CAS No.: 92448-22-1
CAS No.: 2632-30-6
CAS No.:
CAS No.: